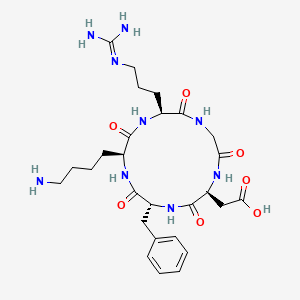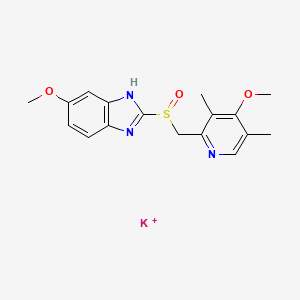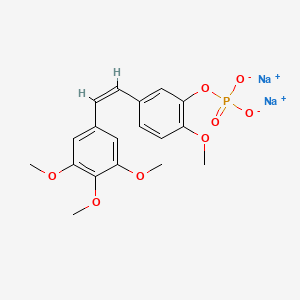
Dioctanoylglycol
Übersicht
Beschreibung
Dioctanoylglycol, also known as ethylene glycol dioctanoate, is an organic compound with the molecular formula C18H34O4. It is a diester formed from the reaction of octanoic acid and ethylene glycol. This compound is known for its role as a diacylglycerol kinase inhibitor, which makes it significant in various biochemical and pharmacological studies .
Wissenschaftliche Forschungsanwendungen
Dioctanoylglycol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Veresterungsreaktionen verwendet.
Biologie: Wirkt als Inhibitor der Diacylglycerolkinase, wodurch es in Studien zur Signaltransduktion und zum Lipidstoffwechsel nützlich ist.
Medizin: Wird wegen seiner potenziellen therapeutischen Wirkung untersucht, da es die Diacylglycerolspiegel modulieren kann.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese anderer Verbindungen eingesetzt
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Hemmung der Diacylglycerolkinase aus, einem Enzym, das an der Phosphorylierung von Diacylglycerol zu Phosphatidsäure beteiligt ist. Durch die Hemmung dieses Enzyms verlängert this compound die Signalaktivität von Diacylglycerol, das eine entscheidende Rolle bei verschiedenen zellulären Prozessen wie Zellwachstum, Differenzierung und Apoptose spielt .
Ähnliche Verbindungen:
Monoöleoylglycerol: Ein weiteres Diacylglycerol-Analogon, das die Diacylglycerolspiegel in Zellen beeinflusst.
Diacylglycerol: Ein natürliches Lipid, das an der Signaltransduktion beteiligt ist.
Ethylenglycolddiacetat: Eine ähnliche Esterverbindung, jedoch mit kürzeren Acylketten.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Hemmung der Diacylglycerolkinase und seiner längeren Acylketten, die sich auf seine Löslichkeit und Wechselwirkung mit biologischen Membranen im Vergleich zu Analogen mit kürzeren Ketten auswirken können .
Wirkmechanismus
Target of Action
Dioctanoylglycol, also known as Ethylene glycol dicaprylate, is a diacylglycerol analog . Its primary target is Diacylglycerol kinase (DGK) , an enzyme that plays a crucial role in the regulation of intracellular concentrations of diacylglycerol and phosphatidic acid . DGK phosphorylates diacylglycerol (DAG) to generate phosphatidic acid (PA), modulating the balance between these two signaling lipids .
Mode of Action
This compound acts as a DGK inhibitor . It inhibits the phosphorylation of diacylglycerol in cells, leading to a longer-lived diacylglycerol signal . This inhibition disrupts the balance between DAG and PA, potentially affecting various cellular processes regulated by these signaling lipids.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphoinositide signaling pathway . By inhibiting DGK, this compound prevents the conversion of DAG to PA, leading to an accumulation of DAG. This could potentially affect multiple downstream signaling pathways regulated by DAG and PA, including those involved in cell proliferation, migration, glucose intake, immunity, and neuronal network construction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its target . .
Biochemische Analyse
Biochemical Properties
Dioctanoylglycol interacts with enzymes, proteins, and other biomolecules, primarily acting as a DGK inhibitor . DGK is an enzyme that plays a crucial role in the regulation of diacylglycerol levels in cells, which are important for cell signaling processes .
Cellular Effects
This compound, as a DGK inhibitor, can influence cell function by modulating diacylglycerol levels. This can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DGK, inhibiting its activity . This leads to changes in diacylglycerol levels within the cell, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
This compound is involved in the diacylglycerol metabolic pathway through its inhibition of DGK This can affect metabolic flux and metabolite levels within the cell
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Dioctanoylglycol kann durch die Veresterungsreaktion zwischen Octansäure und Ethylenglycol synthetisiert werden. Die Reaktion erfordert in der Regel einen Katalysator, wie z. B. Schwefelsäure oder p-Toluolsulfonsäure, um effizient abzulaufen. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um Wasser zu entfernen und die Reaktion bis zur Vollständigkeit zu treiben .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound ähnliche Veresterungsprozesse, jedoch in größerem Maßstab. Die Reaktion wird in großen Reaktoren mit kontinuierlicher Wasserentfernung durchgeführt, um eine hohe Ausbeute zu gewährleisten. Das Produkt wird dann durch Destillation oder Umkristallisation gereinigt, um die gewünschte Reinheit zu erreichen .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, obwohl diese aufgrund der Stabilität der Ester-Funktionsgruppe weniger verbreitet sind.
Reduktion: Die Reduktion von this compound ist ebenfalls selten, kann aber unter bestimmten Bedingungen zu den entsprechenden Alkoholen reduziert werden.
Substitution: Die Estergruppen in this compound können an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Estergruppe durch ein anderes Nucleophil ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Nucleophile wie Amine oder Alkohole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von primären oder sekundären Alkoholen.
Substitution: Bildung neuer Ester oder Amide
Vergleich Mit ähnlichen Verbindungen
Monooleoylglycerol: Another diacylglycerol analog that affects diacylglycerol levels in cells.
Diacylglycerol: A natural lipid involved in signal transduction.
Ethylene glycol diacetate: A similar ester compound but with shorter acyl chains.
Uniqueness: Dioctanoylglycol is unique due to its specific inhibition of diacylglycerol kinase and its longer acyl chains, which may affect its solubility and interaction with biological membranes compared to shorter-chain analogs .
Eigenschaften
IUPAC Name |
2-octanoyloxyethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFLUQQANUSLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCOC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54406-23-4 | |
| Record name | Polyethylene glycol dicaprylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54406-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60211771 | |
| Record name | Dioctanoyl ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-86-1 | |
| Record name | Dioctanoyl ethylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 627-86-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dioctanoyl ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















